REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10](I)[CH:9]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20]>CS(C)=O.[Cu]Br>[Br:7][C:8]1[CH:9]=[C:10]([N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
ethyl-2-cyclohexanone-carboxylate
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Copper(I) bromide
|
Quantity
|
99 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)I
|
Name
|
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C. for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over celite,
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (65:35 hexanes:ethyl acetate)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 983 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |